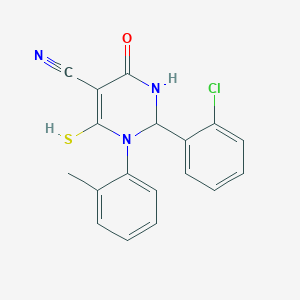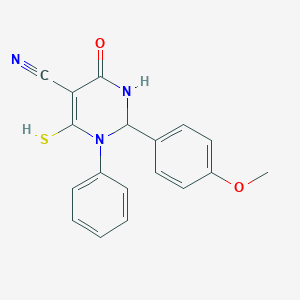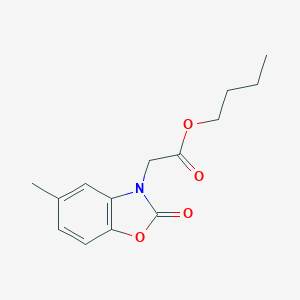![molecular formula C22H20ClN3O4S B285806 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the family of quinoline derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cholinesterase, which could lead to the observed biological activities.
Biochemical and physiological effects:
Studies have shown that 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. In addition, it has been reported to have potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline in lab experiments include its potential therapeutic properties, its ability to inhibit the activity of certain enzymes, and its relatively straightforward synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline. These include further studies to fully understand its mechanism of action, as well as investigations into its potential as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. In addition, the compound's potential as a cholinesterase inhibitor could be further explored for the treatment of Alzheimer's disease. Finally, the synthesis of analogs of this compound could be investigated to improve its therapeutic properties.
Synthesemethoden
The synthesis of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline has been reported in the literature. The synthesis involves the reaction of 7-chloro-8-hydroxyquinoline with 4-methylphenylhydrazine, followed by the reaction with methylsulfonyl chloride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrazinone. The final step involves the reaction with 1,2-benzenediol to yield the target compound.
Wissenschaftliche Forschungsanwendungen
7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline has been extensively studied for its potential therapeutic properties. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In addition, it has been reported to have potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C22H20ClN3O4S |
|---|---|
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
7-chloro-8-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
InChI |
InChI=1S/C22H20ClN3O4S/c1-13-3-5-14(6-4-13)18-11-19(26(25-18)31(2,27)28)16-9-15-10-20-21(30-8-7-29-20)12-17(15)24-22(16)23/h3-6,9-10,12,19H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
MIAIBXYLLZJMLN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)S(=O)(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
![9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester](/img/structure/B285733.png)
![Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate](/img/structure/B285734.png)

![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)

![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)